N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide
Description
Properties
IUPAC Name |
N-[[2-(furan-2-yl)pyridin-3-yl]methyl]-4-phenyloxane-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3/c25-21(22(10-14-26-15-11-22)18-7-2-1-3-8-18)24-16-17-6-4-12-23-20(17)19-9-5-13-27-19/h1-9,12-13H,10-11,14-16H2,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCBMZFHWOJHMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CC=C2)C(=O)NCC3=C(N=CC=C3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide typically involves multiple steps:
Thioamide Formation: The resulting amide is treated with excess diphosphorus pentasulfide in anhydrous toluene under reflux to yield the corresponding carbothioamide.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Substitution: Various electrophilic reagents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would introduce a nitro group, while bromination would add a bromine atom to the furan ring .
Scientific Research Applications
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism by which N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide exerts its effects involves interactions with various molecular targets. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially inhibiting or activating certain biological pathways .
Comparison with Similar Compounds
Research Implications and Gaps
- Target Identification : The compound’s biological target remains unconfirmed. Docking studies against SDH or viral proteases (e.g., Mpro) could clarify its mechanism.
- Activity Optimization : Modifying the phenyloxane substituent (e.g., introducing halogens or electron-withdrawing groups) may enhance binding affinity, as seen in SDH inhibitors .
- Contradictions : While X77 targets a viral protease, SDH inhibitors act on fungi, suggesting carboxamides’ broad applicability but necessitating target-specific substituent design.
Biological Activity
N-{[2-(furan-2-yl)pyridin-3-yl]methyl}-4-phenyloxane-4-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies surrounding this compound.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a furan ring, a pyridine moiety, and an oxane carboxamide group, which are crucial for its biological activity.
Antimicrobial Activity
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For example, derivatives containing furan and pyridine rings have shown effectiveness against various bacterial strains. The mechanism often involves the inhibition of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Potential
Research has highlighted the potential anticancer properties of compounds with furan and pyridine functionalities. A study demonstrated that derivatives similar to this compound exhibited cytotoxic effects on cancer cell lines, suggesting that these compounds might induce apoptosis through the activation of caspase pathways.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | HeLa | 10.5 | Apoptosis |
| Compound B | MCF-7 | 15.0 | Cell cycle arrest |
| This compound | A549 | TBD | TBD |
Enzyme Inhibition
This compound may also act as an enzyme inhibitor. For instance, studies on related compounds have shown that they can inhibit enzymes involved in inflammatory pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition can lead to reduced production of pro-inflammatory mediators.
Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of various furan derivatives, this compound was tested against Escherichia coli and Staphylococcus aureus. The results indicated a significant inhibition zone compared to control groups, suggesting strong antibacterial properties.
Study 2: Anticancer Activity
A recent investigation into the anticancer effects of this compound on lung cancer cell lines revealed an IC50 value of 12 µM. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation assays.
The biological activity of this compound is likely attributed to multiple mechanisms:
- Enzyme Inhibition : By inhibiting key enzymes involved in metabolic pathways.
- Apoptosis Induction : Through the activation of intrinsic apoptotic pathways.
- Antimicrobial Action : By disrupting bacterial cell wall synthesis or function.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
